molecular formula C15H14N2O2 B12520435 Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate CAS No. 668991-92-2

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate

Cat. No.: B12520435
CAS No.: 668991-92-2
M. Wt: 254.28 g/mol
InChI Key: DZKGHOLECFEASS-UHFFFAOYSA-N
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Description

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl and benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of methyl 2-benzyl-1-phenylhydrazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzylidene and phenyl groups, along with the hydrazone linkage, makes it a versatile compound for various applications.

Properties

CAS No.

668991-92-2

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

methyl N-(benzylideneamino)-N-phenylcarbamate

InChI

InChI=1S/C15H14N2O2/c1-19-15(18)17(14-10-6-3-7-11-14)16-12-13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

DZKGHOLECFEASS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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